Cas no 1909326-67-5 (8-oxa-2-azaspiro4.5decane-3,4-dione)
8-oxa-2-azaspiro4.5decane-3,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 8-oxa-2-azaspiro[4.5]decane-3,4-dione
- Z2327883895
- 8-oxa-2-azaspiro4.5decane-3,4-dione
-
- MDL: MFCD29762752
- Inchi: 1S/C8H11NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h1-5H2,(H,9,11)
- InChI Key: QVLQURKZOFQCSC-UHFFFAOYSA-N
- SMILES: O1CCC2(C(C(NC2)=O)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 231
- XLogP3: -0.7
- Topological Polar Surface Area: 55.4
8-oxa-2-azaspiro4.5decane-3,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-253382-0.05g |
8-oxa-2-azaspiro[4.5]decane-3,4-dione |
1909326-67-5 | 95% | 0.05g |
$245.0 | 2024-06-19 | |
| Enamine | EN300-253382-0.1g |
8-oxa-2-azaspiro[4.5]decane-3,4-dione |
1909326-67-5 | 95% | 0.1g |
$366.0 | 2024-06-19 | |
| Enamine | EN300-253382-0.25g |
8-oxa-2-azaspiro[4.5]decane-3,4-dione |
1909326-67-5 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
| Enamine | EN300-253382-0.5g |
8-oxa-2-azaspiro[4.5]decane-3,4-dione |
1909326-67-5 | 95% | 0.5g |
$824.0 | 2024-06-19 | |
| Enamine | EN300-253382-1.0g |
8-oxa-2-azaspiro[4.5]decane-3,4-dione |
1909326-67-5 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
| Enamine | EN300-253382-2.5g |
8-oxa-2-azaspiro[4.5]decane-3,4-dione |
1909326-67-5 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
| Enamine | EN300-253382-5.0g |
8-oxa-2-azaspiro[4.5]decane-3,4-dione |
1909326-67-5 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
| Enamine | EN300-253382-10.0g |
8-oxa-2-azaspiro[4.5]decane-3,4-dione |
1909326-67-5 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
| Ambeed | A858060-1g |
8-Oxa-2-azaspiro[4.5]decane-3,4-dione |
1909326-67-5 | 95% | 1g |
$1011.0 | 2024-04-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661061-1g |
8-Oxa-2-azaspiro[4.5]decane-3,4-dione |
1909326-67-5 | 98% | 1g |
¥9576 | 2023-03-01 |
8-oxa-2-azaspiro4.5decane-3,4-dione Suppliers
8-oxa-2-azaspiro4.5decane-3,4-dione Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 8-oxa-2-azaspiro4.5decane-3,4-dione
Introduction to 8-oxa-2-azaspiro4.5decane-3,4-dione (CAS No: 1909326-67-5)
8-oxa-2-azaspiro4.5decane-3,4-dione is a heterocyclic compound with a unique spirocyclic structure that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, identified by its Chemical Abstracts Service (CAS) number 1909326-67-5, belongs to a class of molecules known for their potential biological activity and structural complexity. The presence of both oxygen and nitrogen atoms in its core framework imparts distinctive electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The molecular structure of 8-oxa-2-azaspiro4.5decane-3,4-dione consists of a spirocyclic arrangement between a five-membered oxygen-containing ring and a six-membered nitrogen-containing ring. This spirocyclic motif is particularly interesting because it introduces rigidity to the molecule while allowing for conformational flexibility at certain positions. Such structural features are often exploited in drug design to enhance binding affinity and selectivity towards biological targets.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to mimic natural product scaffolds and exhibit diverse biological activities. The 8-oxa-2-azaspiro4.5decane-3,4-dione scaffold has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its unique architecture to develop novel molecules with therapeutic implications, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial drug development.
One of the most compelling aspects of 8-oxa-2-azaspiro4.5decane-3,4-dione is its versatility in chemical modification. The presence of ketone groups at the 3 and 4 positions allows for further derivatization through various organic reactions, such as condensation, oxidation, and reduction. These modifications can be tailored to fine-tune the physicochemical properties of the compound, including solubility, metabolic stability, and bioavailability. Such adaptability makes it an invaluable building block for medicinal chemists seeking to develop next-generation therapeutics.
Recent studies have highlighted the pharmacological potential of 8-oxa-2-azaspiro4.5decane-3,4-dione derivatives. For instance, researchers have synthesized analogs targeting specific enzymes involved in inflammatory pathways. Preliminary in vitro experiments have demonstrated promising anti-inflammatory effects, suggesting that this compound class could serve as a foundation for new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the spirocyclic core has shown promise in disrupting protein-protein interactions relevant to cancer progression, making it an attractive scaffold for oncology research.
The synthesis of 8-oxa-2-azaspiro4.5decane-3,4-dione presents both challenges and opportunities for synthetic chemists. The spirocyclic linkage requires precise control during preparation to ensure high yield and purity. However, advances in catalytic methods and asymmetric synthesis have made it increasingly feasible to construct such complex molecules with high enantioselectivity. These advancements not only facilitate the production of 8-oxa-2-azaspiro4.5decane-3,4-dione but also enable the rapid exploration of its derivatives.
In conclusion,8-Oxa - 2 - azaspiro - 4 . 5 - decane - 3 , 4 - dione (CAS No: 1909326 - 67 - 5) represents a fascinating molecule with significant potential in medicinal chemistry and drug discovery. Its unique structural features, combined with its synthetic accessibility and biological activity, position it as a valuable asset for researchers aiming to develop innovative therapeutic agents. As our understanding of its properties continues to grow,this compound is likely to play an increasingly important role in future pharmacological research.
1909326-67-5 (8-oxa-2-azaspiro4.5decane-3,4-dione) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)